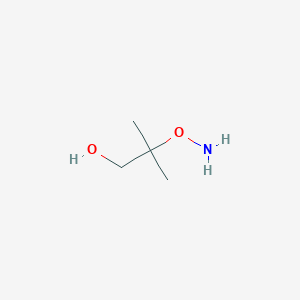
2-(Aminooxy)-2-methylpropan-1-ol
Overview
Description
2-(Aminooxy)-2-methylpropan-1-ol is a versatile organic compound characterized by the presence of an aminooxy group attached to a methylpropanol backbone. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-2-methylpropan-1-ol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis: The N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: The N-[1-(chloromethyl)propyl] acetamide is further hydrolyzed to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminooxy group can participate in substitution reactions, forming oxime ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like aldehydes and ketones are commonly used in oxime formation reactions
Major Products:
Oxidation Products: Oximes.
Reduction Products: Amines.
Substitution Products: Oxime ethers
Scientific Research Applications
2-(Aminooxy)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-methylpropan-1-ol involves its ability to form stable oxime bonds with carbonyl groups. This reactivity is due to the nucleophilic nature of the aminooxy group, which readily reacts with electrophilic carbonyl compounds. The compound can inhibit enzymes by forming oxime complexes, thereby modulating biological pathways .
Comparison with Similar Compounds
Aminooxyacetic acid: Shares the aminooxy functional group and is used in similar biochemical applications.
Hydroxylamine: Another compound with a similar functional group, used in various chemical reactions.
Uniqueness: 2-(Aminooxy)-2-methylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other aminooxy compounds. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry .
Properties
IUPAC Name |
2-aminooxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(2,3-6)7-5/h6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGSVWBONLFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558561 | |
| Record name | 2-(Aminooxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123972-36-1 | |
| Record name | 2-(Aminooxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B3046313.png)
![Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B3046314.png)





![tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3046321.png)
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)



